

Fmoc-Asp(OtBu)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Asp(OtBu)-OH

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This technical guide provides an in-depth overview of **Fmoc-Asp(OtBu)-OH**, a critical building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document details the compound's structure, molecular formula, and key physicochemical properties. It also offers a comprehensive experimental protocol for its application in peptide synthesis and visual diagrams to elucidate its chemical structure and workflow integration.

Core Compound Details

Fmoc-Asp(OtBu)-OH, with the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a derivative of L-aspartic acid.^[1] It incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (tBu) ester on the side-chain carboxyl group.^[2] This strategic protection scheme allows for its effective use in the stepwise assembly of peptide chains under mild conditions, a cornerstone of modern peptide-based drug discovery and development.^[2]

Physicochemical and Identification Data

A summary of the key quantitative data for **Fmoc-Asp(OtBu)-OH** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₂₃ H ₂₅ NO ₆ [1] [3] [4]
Molecular Weight	411.45 g/mol [3] [5]
CAS Number	71989-14-5 [1] [4] [5]
Appearance	White to off-white solid or crystal powder [3]
Melting Point	148-150 °C (decomposes) [3] [5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. [3]
Optical Rotation	$[\alpha]_{20/D} -24 \pm 2^\circ$, c = 1% in DMF [5]

Chemical Structure

The chemical structure of **Fmoc-Asp(OtBu)-OH** is depicted in the following diagram, illustrating the spatial arrangement of the Fmoc, aspartic acid, and tert-butyl protecting groups.

Caption: Chemical structure of **Fmoc-Asp(OtBu)-OH**.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Fmoc-Asp(OtBu)-OH** into a peptide sequence using manual Fmoc-based SPPS. This protocol outlines the key steps of resin preparation, deprotection, coupling, and cleavage.

Materials and Reagents:

- **Fmoc-Asp(OtBu)-OH**
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)

- Piperidine
- Coupling reagents (e.g., HBTU/HOBt or HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
- Cold diethyl ether

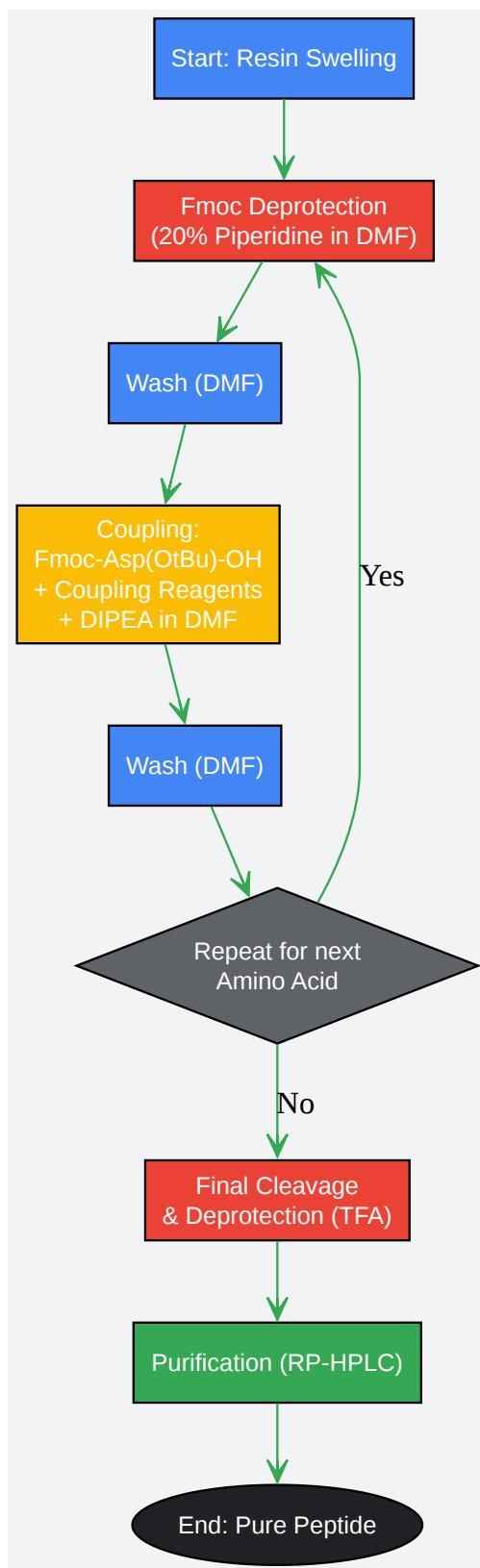
Procedure:

- Resin Swelling:
 - Swell the resin in DMF for 30-60 minutes in a reaction vessel.[\[3\]](#)
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
 - Drain the solution and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[\[3\]](#)
 - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[\[3\]](#)
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve **Fmoc-Asp(OtBu)-OH** (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.[\[3\]](#)
 - Add a base like DIPEA (6-10 equivalents) to the amino acid solution.[\[3\]](#)
 - Allow the mixture to pre-activate for 2-5 minutes.[\[3\]](#)
 - Add the activated amino acid solution to the deprotected resin and allow it to couple for 1-2 hours.[\[3\]](#)

- Wash the resin with DMF (3-5 times).^[3]
- Chain Elongation:
 - Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a vacuum.
 - Treat the dried resin with a cleavage cocktail (e.g., TFA with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
 - Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.
 - Dry the crude peptide pellet under vacuum.
- Purification:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

The following diagram illustrates the cyclical workflow of solid-phase peptide synthesis utilizing **Fmoc-Asp(OtBu)-OH**.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Concluding Remarks

Fmoc-Asp(OtBu)-OH remains a cornerstone in the synthesis of complex peptides for a wide array of research and therapeutic applications. Its well-defined properties and established protocols enable the reliable and efficient production of high-purity peptides. While its use is generally straightforward, researchers should be mindful of potential side reactions, such as aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs, and may need to employ optimized protocols to mitigate these issues.[2] This guide serves as a foundational resource for the effective utilization of **Fmoc-Asp(OtBu)-OH** in advancing peptide science.

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